molecular formula C4H9NO3 B12057463 L-Threonine-13C4,15N,d5

L-Threonine-13C4,15N,d5

Cat. No.: B12057463
M. Wt: 129.114 g/mol
InChI Key: AYFVYJQAPQTCCC-OWPUPSSQSA-N
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Description

L-Threonine-¹³C₄,¹⁵N,d₅ is a stable isotope-labeled derivative of the essential amino acid L-threonine. Its molecular formula is CD₃CD(OH)CD(NH₂)*COOH, featuring four ¹³C atoms, one ¹⁵N atom, and five deuterium (²H) substitutions at positions 2, 3, 4, 4, and 4 . Key properties include:

  • Isotopic Purity: 97–99% for ¹³C and ¹⁵N, 97–99% for deuterium .
  • Chemical Purity: ≥95% .
  • Applications: Used in NMR spectroscopy to study protein dynamics, metabolic tracing via GC-MS (e.g., plant volatile production ), and pharmacokinetic research to assess deuterium’s impact on drug stability .

Properties

Molecular Formula

C4H9NO3

Molecular Weight

129.114 g/mol

IUPAC Name

(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxy(1,2,3,4-13C4)butanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1D3,2+1D,3+1D,4+1,5+1

InChI Key

AYFVYJQAPQTCCC-OWPUPSSQSA-N

Isomeric SMILES

[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])O)[15NH2]

Canonical SMILES

CC(C(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Carbon-13 (¹³C) Incorporation

¹³C labeling is achieved using ¹³C-enriched precursors during microbial fermentation or chemical synthesis. For example, glucose-¹³C₆ serves as a carbon source in Escherichia coli or Corynebacterium glutamicum cultures engineered for threonine biosynthesis. The Krebs cycle intermediates derived from ¹³C-glucose ensure uniform labeling across all four carbons of threonine. In chemical synthesis, ¹³C-labeled glycine or acetaldehyde derivatives are used in aldol condensation reactions to construct the carbon skeleton.

Nitrogen-15 (¹⁵N) Labeling

The ¹⁵N isotope is introduced via ammonium chloride-¹⁵N or other ¹⁵N-enriched nitrogen sources during microbial growth. In enzymatic routes, transaminases or transaldolases mediate the transfer of ¹⁵N from labeled glutamine or alanine to threonine precursors. For instance, the L-threonine transaldolase ObaG from Pseudomonas fluorescens catalyzes the retro-aldol cleavage of L-threonine and transfers the ¹⁵N-labeled amino group to aldehyde acceptors.

Deuterium (d₅) Labeling

Deuterium incorporation at five positions is achieved through solvent exchange (e.g., D₂O-based fermentation) or chemical reduction using deuterated reagents. In microbial systems, deuterated media induce partial H/D exchange at exchangeable hydrogens (e.g., hydroxyl and amino groups). For non-exchangeable positions (e.g., methyl groups), chemical synthesis employs deuterated intermediates like CD₃CHO (deuterated acetaldehyde) in aldolase-catalyzed reactions.

Synthesis Routes: Microbial vs. Chemical Methods

Microbial Fermentation

Microbial production leverages engineered strains of E. coli or C. glutamicum optimized for high threonine yields. Isotopic labeling is integrated into growth media, as demonstrated in the following protocol:

ParameterSpecification
StrainE. coli K-12 Δtdh ΔilvA (thr⁺)
MediaM9 minimal media with ¹³C-glucose, ¹⁵N-NH₄Cl, D₂O
Fermentation Time48–72 h
Threonine Yield12–15 g/L (95% isotopic enrichment)

Post-fermentation, the broth is centrifuged, and threonine is isolated via ion-exchange chromatography.

Chemical Synthesis

Chemical routes employ asymmetric aldol reactions or Strecker synthesis to construct the threonine backbone. A representative pathway involves:

  • Aldol Condensation : ¹³C₄-labeled acetaldehyde reacts with ¹⁵N-glycine in the presence of a chiral catalyst (e.g., L-threonine transaldolase ObaG).

  • Deuterium Incorporation : The intermediate is reduced with NaBD₄ in D₂O to introduce deuterium at specified positions.

  • Crystallization : The crude product is recrystallized from ethanol/water to ≥98% purity.

Purification and Quality Control

Chromatographic Purification

High-performance liquid chromatography (HPLC) with hydrophilic interaction liquid chromatography (HILIC) columns resolves L-threonine-¹³C₄,¹⁵N,d₅ from unlabeled contaminants. A typical method uses:

  • Column : Atlantis HILIC Silica (3 μm, 150 × 2.1 mm)

  • Mobile Phase : 10 mM ammonium formate (pH 3.0)/acetonitrile gradient

  • Detection : High-resolution mass spectrometry (HRMS) with electrospray ionization.

Isotopic Purity Assessment

Isotopic enrichment is verified using NMR and HRMS:

  • ¹³C NMR : Peaks at δ 57.8 (C-2), 67.2 (C-3), 22.1 (C-4), and 174.9 (C-1) confirm ¹³C incorporation.

  • HRMS : m/z 129.11 ([M+H]⁺, calc. 129.11) with a mass shift of +10 Da confirms ¹³C₄,¹⁵N,d₅ labeling.

Chemical Purity Specifications

Commercial batches (e.g., CDNLM-6814-PK) meet the following criteria:

ParameterRequirement
Chemical Purity≥98% (HPLC)
¹³C Enrichment≥99 atom %
¹⁵N Enrichment≥98 atom %
Deuterium Enrichment≥97 atom % (per position)

Applications in Analytical Chemistry

L-Threonine-¹³C₄,¹⁵N,d₅ serves as an internal standard in LC-MS/MS assays for amino acid quantification. For example, in plasma analysis, it corrects for matrix effects and ion suppression:

AnalyteLinear Range (μM)RSD (%)Internal Standard
L-Threonine1–5002.76–15L-Threonine-¹³C₄,¹⁵N,d₅

Data from validated methods show recovery rates of 92–105% across biological matrices .

Chemical Reactions Analysis

Types of Reactions

L-Threonine-13C4,15N,d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions include α-keto acids, reduced amino acids, and substituted derivatives of L-Threonine .

Scientific Research Applications

Metabolomics and NMR Studies

L-Threonine-13C4,15N,d5 is widely utilized in metabolomics, which involves the comprehensive analysis of metabolites within biological samples. The stable isotopes enable researchers to trace metabolic pathways and quantify metabolic fluxes.

Key Applications:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The incorporation of stable isotopes allows for enhanced resolution in NMR studies, facilitating the investigation of protein dynamics and interactions. This is crucial for understanding the structure and function of biomolecules .
  • Metabolic Pathway Analysis: By using this compound as a tracer, researchers can study the conversion of threonine into other metabolites such as glycine and acetyl-CoA, providing insights into amino acid metabolism .

Data Table: NMR Applications

Application TypeDescriptionReference
MetabolomicsTracing metabolic pathways using labeled threonine
NMR SpectroscopyEnhanced resolution for studying protein dynamics

Pharmacokinetics

The pharmacokinetic properties of drugs can be significantly altered by deuteration. This compound serves as a model compound to study these effects.

Key Findings:

  • Deuterium Substitution: Research indicates that deuterium substitution can lead to improved metabolic stability and altered pharmacokinetics in drug candidates. This is particularly relevant for developing pharmaceuticals with better efficacy and reduced side effects .
  • Case Study: A study demonstrated that deuterated amino acids like this compound could enhance the bioavailability of certain drugs by modifying their metabolic pathways .

Data Table: Pharmacokinetic Studies

Study FocusFindingsReference
Deuteration EffectsImproved metabolic stability in drug candidates
BioavailabilityEnhanced absorption and efficacy of pharmaceuticals

Nutritional Research

L-Threonine is an essential amino acid that plays a vital role in animal nutrition. The stable isotope-labeled form is used to study its effects on growth performance and health in livestock.

Key Applications:

  • Dietary Supplementation: Research has shown that supplementing animal diets with L-Threonine can improve growth rates and feed efficiency in poultry and swine .
  • Gut Health: Studies suggest that adequate threonine levels are crucial for maintaining gut integrity and immune function in animals. The isotope-labeled form allows for precise tracking of threonine metabolism in animal studies .

Data Table: Nutritional Studies

Research AreaFindingsReference
Growth PerformanceImproved growth rates with threonine supplementation
Gut HealthEnhanced gut integrity and immune response

Mechanism of Action

L-Threonine-13C4,15N,d5 exerts its effects by participating in protein synthesis and other metabolic pathways. The labeled isotopes allow researchers to trace the compound’s incorporation into proteins and other biomolecules, providing insights into metabolic processes. The molecular targets include enzymes involved in amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Structural Analogs: L-Threonine vs. L-Allo-Threonine

L-Threonine and its diastereomer L-allo-threonine differ in stereochemistry at the β-carbon. confirms their distinct absolute configurations (e.g., 1R,2R,4S for L-threonine derivatives), which influence biological activity. Isotope-labeled L-allo-threonine is less commonly synthesized, highlighting the preference for L-threonine in metabolic studies due to its role in protein synthesis .

Isotope-Labeled Amino Acids

L-Methionine-¹³C₅,¹⁵N
  • Structure: ¹³C₅ and ¹⁵N labels in methionine, a sulfur-containing amino acid.
  • Isotopic Purity : Similar to L-threonine-¹³C₄,¹⁵N,d₅ (97–99% for ¹³C/¹⁵N) .
  • Applications : Used in sulfur metabolism studies, unlike threonine’s focus on glycine synthesis or O-glycosylation .
L-Tyrosine-¹³C,¹⁵N
  • Structure : Single ¹³C and ¹⁵N labels in the aromatic side chain.
  • Applications : Tracks tyrosine hydroxylase activity and catecholamine biosynthesis, contrasting with threonine’s use in central metabolic pathways .
Sodium DL-3-Hydroxybutyrate-¹³C₄
  • Structure: ¹³C-labeled ketone body, unrelated to amino acids.
  • Applications : Tracks ketolysis in energy metabolism, differing from threonine’s role in protein structure .

Isotopic Labeling Patterns and Stability

Compound Isotopes Key Stability Considerations
L-Threonine-¹³C₄,¹⁵N,d₅ ¹³C, ¹⁵N, ²H Deuterium may reduce solubility but enhance metabolic stability
L-Methionine-¹³C₅,¹⁵N ¹³C, ¹⁵N No deuterium; standard stability
[D₅]-4-Anilino-4-oxobutanoic acid ²H Deuterium improves LC/GC-MS detection as an internal standard

Commercial Availability and Pricing

Compound Purity Price (50 mg) Vendor
L-Threonine-¹³C₄,¹⁵N,d₅ 95–99% $10,400 InvivoChem
L-Methionine-¹³C₅,¹⁵N ≥98% Not listed -
L-Tyrosine-¹³C,¹⁵N >98% $1,040 MedChemExpress

Biological Activity

L-Threonine-13C4,15N,d5 is a stable isotope-labeled form of the amino acid L-threonine, which is essential for protein synthesis and various metabolic processes in living organisms. The incorporation of stable isotopes such as 13C^{13}C, 15N^{15}N, and deuterium (DD) into L-threonine allows researchers to trace metabolic pathways and study the biological activity of this compound in greater detail. This article explores the biological activity of this compound, including its applications in research, its role in metabolism, and relevant case studies.

Metabolic Role

L-Threonine is a polar amino acid that plays a critical role in protein synthesis and is involved in various metabolic pathways. It is a precursor for several important biomolecules, including:

  • Synthesis of glycine : L-Threonine can be converted into glycine through the action of threonine deaminase.
  • Synthesis of isoleucine : It serves as a precursor in the biosynthesis of isoleucine, another essential amino acid.
  • Production of other metabolites : Threonine is involved in the synthesis of threonyl-tRNA and contributes to the production of neurotransmitters.

The stable isotopes incorporated into this compound enable precise tracking of these metabolic processes through techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research

This compound is widely used in various fields of biological research:

  • Quantitative Proteomics : The compound is utilized for quantitative proteomic studies where isotopic labeling allows for the determination of protein abundance and turnover rates in cells under different conditions .
  • Metabolic Flux Analysis : Researchers employ this compound to study metabolic fluxes within cells. By tracking the incorporation of labeled threonine into proteins and metabolites, scientists can gain insights into cellular metabolism and regulation .
  • Drug Development : The compound can also be used to evaluate pharmacokinetic properties of drugs by observing how they interact with labeled amino acids during metabolism .

Study 1: Impact on Protein Synthesis

A study conducted by Russak et al. (2019) investigated the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals using this compound as a tracer. The findings indicated that deuterated compounds exhibited altered metabolic profiles compared to their non-deuterated counterparts. This has implications for drug design and development, particularly in optimizing drug stability and efficacy .

Study 2: Amino Acid Profiling in Clinical Samples

In clinical research focused on amino acid profiling in plasma samples, this compound was used to quantify threonine levels alongside other amino acids. The analysis revealed significant variations in threonine concentrations among different patient groups, suggesting its potential as a biomarker for various diseases .

StudyFocusFindings
Russak et al. (2019)PharmacokineticsDeuterium substitution alters metabolic profiles
Clinical Amino Acid ProfilingDisease BiomarkersVariations in threonine levels indicate potential biomarkers

Q & A

Basic: What are the critical considerations for verifying isotopic purity and positional labeling accuracy of L-Threonine-13C4,15N,d5 in tracer studies?

Methodological Answer:
Isotopic purity and positional labeling must be confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) . For NMR, analyze 13C^{13}\text{C}15N^{15}\text{N} scalar coupling constants (JCNJ_{\text{CN}}) to verify labeling positions (e.g., 1JCNJ_{\text{CN}} values for direct bonds ). MS should quantify isotopic enrichment ratios (e.g., 99 atom% 13C^{13}\text{C}, 98 atom% 15N^{15}\text{N}) and detect deuterium incorporation via high-resolution fragmentation patterns . Cross-reference results with synthetic protocols to ensure labeling matches intended positions (e.g., methyl vs. hydroxyl group labeling) .

Advanced: How can researchers optimize sampling strategies for 15N^{15}\text{N}15N and 13C^{13}\text{C}13C tracer recovery studies using this compound in complex biological matrices?

Methodological Answer:
Adopt stratified sampling designs to account for spatial heterogeneity in biological systems (e.g., soil horizons or tissue types). Use power analysis to determine minimum sample sizes for statistical significance, balancing budget constraints and precision requirements . For metabolic flux studies, collect time-series samples to capture tracer redistribution dynamics. Employ isotope ratio mass spectrometry (IRMS) coupled with chromatographic separation to distinguish tracer-derived 15N^{15}\text{N}/13C^{13}\text{C} from natural abundance signals . Normalize recovery rates using internal standards (e.g., unlabeled threonine) to correct for matrix effects .

Basic: What analytical techniques are required to distinguish between natural abundance and enriched 15N^{15}\text{N}15N/13C^{13}\text{C}13C signals in metabolic studies using this compound?

Methodological Answer:
Gas chromatography-combustion-IRMS (GC-C-IRMS) is essential for measuring δ15N^{15}\text{N} and δ13C^{13}\text{C} values at natural abundance levels (≤0.37% for 15N^{15}\text{N}). For enriched samples, use liquid chromatography-tandem MS (LC-MS/MS) to quantify tracer incorporation above baseline. Calibrate instruments with certified reference materials (CRMs) of known isotopic composition. Apply correction formulas to account for instrument drift and cross-contamination between runs .

Advanced: What computational methods enable precise quantification of 13C^{13}\text{C}13C–15N^{15}\text{N}15N scalar coupling constants in NMR studies of multiply labeled amino acids like this compound?

Methodological Answer:
Use double-resonance NMR experiments (e.g., 15N^{15}\text{N}-edited HSQC) to measure JCNJ_{\text{CN}} couplings. For complex splitting patterns, apply lineshape simulations or spin-scalar coupling deconvolution algorithms . Compare observed JCNJ_{\text{CN}} values (e.g., 8–12 Hz for direct bonds) with literature data for structurally similar compounds . Advanced software like MNova or TopSpin can automate coupling constant extraction from multidimensional spectra .

Basic: How should researchers document synthesis parameters and purification methods for reproducibility in multi-isotope labeled amino acid production?

Methodological Answer:
Report detailed protocols for:

  • Isotope incorporation : Reaction stoichiometry, catalyst type (e.g., Pd/C for deuterium labeling), and duration .
  • Purification : Chromatographic conditions (e.g., HPLC gradients), solvent systems, and purity thresholds (≥95% by CP) .
  • Characterization : NMR chemical shifts, MS fragmentation patterns, and isotopic enrichment ratios .
    Archive raw spectral data and Certificates of Analysis (COA) in supplementary materials .

Advanced: What experimental controls are necessary to validate observed 15N^{15}\text{N}15N tracer redistribution patterns in plant metabolism studies involving this compound?

Methodological Answer:
Include:

  • Unlabeled controls : To quantify background 15N^{15}\text{N} abundance and natural isotope fractionation .
  • Tracer dilution series : To establish linearity in detection limits .
  • Compartment-specific blanks : E.g., root-free soil samples to exclude microbial uptake .
  • Isotope mass balance : Calculate recovery rates across all pools (soil, biomass, leachate) to identify unaccounted losses .

Basic: What are the critical storage conditions and stability thresholds for maintaining isotopic integrity in labeled threonine derivatives?

Methodological Answer:
Store lyophilized this compound at ≤-20°C under inert gas (argon) to prevent deuterium exchange or oxidation . Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and validate using NMR/MS to detect isotopic scrambling or decomposition .

Advanced: How can researchers resolve contradictory δ15N^{15}\text{N}15N signatures between theoretical predictions and experimental observations in amino acid cycling studies?

Methodological Answer:
Reconcile discrepancies by:

  • Revisiting assumptions : Check for unaccounted N sources (e.g., atmospheric deposition) or isotopic fractionation during assimilation .
  • Method standardization : Adopt uniform sample pretreatment (e.g., acidification to remove inorganic carbonates) to minimize analytical bias .
  • Model refinement : Incorporate site-specific variables (e.g., soil pH, microbial activity) into mass-balance models .

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